molecular formula C12H12ClNO2 B8478730 2-Chloro-6-(3,3-dimethylbut-1-ynyl)nicotinic acid

2-Chloro-6-(3,3-dimethylbut-1-ynyl)nicotinic acid

Cat. No. B8478730
M. Wt: 237.68 g/mol
InChI Key: ZEMGQPMRCPGVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07576099B2

Procedure details

2,6-dichloropyridine-3-carboxylic acid (2.0 g, 10.42 mmol), 3,3-dimethylbut-1-yne (1.4 mL, 11.46 mmol), copper(I) iodide (0.198 g, 1.04 mmol) and bis(triphenylphosphine) palladium(II) chloride (1.46 g, 2.08 mmol) were stirred in 40 mL triethylamine at room temperature for 24 h. The solvent was removed in vacuo and the residue was purified by column chromatography using 10-50% MeOH/EtOAc to furnish 125 mg (5%) of the title compound as an orange solid. m/z=236 (M−1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
0.198 g
Type
catalyst
Reaction Step One
Name
bis(triphenylphosphine) palladium(II) chloride
Quantity
1.46 g
Type
catalyst
Reaction Step One
Yield
5%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=[C:4](Cl)[N:3]=1.[CH3:12][C:13]([CH3:17])([CH3:16])[C:14]#[CH:15]>C(N(CC)CC)C.[Cu]I.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cl:1][C:2]1[N:3]=[C:4]([C:15]#[C:14][C:13]([CH3:17])([CH3:16])[CH3:12])[CH:5]=[CH:6][C:7]=1[C:8]([OH:10])=[O:9] |f:4.5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC(=CC=C1C(=O)O)Cl
Name
Quantity
1.4 mL
Type
reactant
Smiles
CC(C#C)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
copper(I) iodide
Quantity
0.198 g
Type
catalyst
Smiles
[Cu]I
Name
bis(triphenylphosphine) palladium(II) chloride
Quantity
1.46 g
Type
catalyst
Smiles
[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC(=N1)C#CC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 125 mg
YIELD: PERCENTYIELD 5%
YIELD: CALCULATEDPERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.